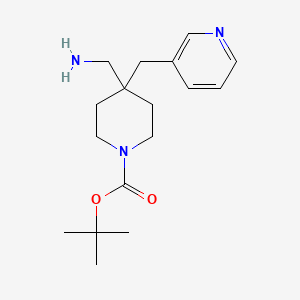

tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.422. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine ring with distinct functional groups, including an amino group and a pyridin-3-ylmethyl moiety. This unique structure imparts specific biological activities, making it of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the steric hindrance from the tert-butyl group influences binding affinity and selectivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in therapeutic applications. For instance, related piperidine derivatives have demonstrated inhibitory effects on enzymes involved in cancer pathways.

- Antiproliferative Effects : Some studies have shown that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess such properties.

Table 1: Summary of Biological Activities

Study Example: Antiproliferative Activity

In a study examining the antiproliferative effects of similar piperidine derivatives, it was found that compounds with structural similarities inhibited cancer cell growth effectively. The IC50 values ranged from 19.9 µM to 75.3 µM in various human cancer cell lines, indicating a promising therapeutic potential for compounds like this compound .

Comparison with Related Compounds

Comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate | Lacks amino group; simpler structure | Moderate enzyme inhibition |

| N-Boc-4-piperidineacetaldehyde | Different functional groups | Limited biological data |

| tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Contains phenyl instead of pyridine | Notable receptor binding |

科学的研究の応用

Targeted Protein Degradation

Overview

This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The incorporation of rigid linkers like tert-butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate can enhance the three-dimensional orientation of the degrader, thereby optimizing drug-like properties and improving ternary complex formation with the target protein and E3 ligase .

Key Characteristics

- Linker Flexibility : The semi-flexible nature allows for better spatial arrangement of components.

- Impact on Drug Properties : Enhances binding affinity and specificity towards target proteins.

Cancer Therapy

Biological Activity

Research indicates that this compound exhibits significant anticancer potential. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving enzyme inhibition and receptor modulation. The structural features, including the piperidine and pyridine moieties, facilitate interactions with biological targets relevant to cancer progression.

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound can effectively inhibit cell proliferation with IC50 values in the nanomolar range against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| FaDu | < 100 | Apoptosis induction |

| A549 | < 200 | Enzyme inhibition |

Immunomodulatory Effects

The compound has also been investigated for its potential to modulate immune responses, particularly in enhancing the activity of immune cells against tumors. Studies have shown that it can inhibit the PD-1/PD-L1 pathway, which is critical for immune evasion by tumors.

Case Study: PD-L1 Inhibition

A PhD thesis explored the immunomodulatory effects of this compound, revealing that it could significantly restore immune function in mouse splenocytes exposed to recombinant PD-L1 at concentrations as low as 100 nM. This suggests its potential utility as an immunotherapeutic agent in cancer treatment.

Synthetic Routes

Preparation Methods

The synthesis of this compound typically involves reacting tert-butyl 4-aminopiperidine-1-carboxylate with pyridin-3-ylmethyl chloride under basic conditions. This reaction is optimized for yield and purity, often using continuous flow reactors for industrial-scale production.

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of key enzymes involved in cancer progression |

| Receptor Modulation | Agonist or antagonist activity at various receptors |

化学反応の分析

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen. Acidic cleavage using trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the free amine 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine (Fig. 1A). This reaction is quantitative under mild conditions (20–25°C, 1–2 h) and is essential for further functionalization of the amine.

| Reaction Conditions | Reagents | Yield |

|---|---|---|

| 20–25°C, 1–2 h in TFA/DCM | TFA, dichloromethane | >95% |

| 0–5°C, 4–6 h in HCl/dioxane | HCl (4M), dioxane | 90–95% |

Nucleophilic Substitution at the Aminomethyl Group

The primary amine in the aminomethyl group undergoes nucleophilic reactions with electrophiles such as acyl chlorides, sulfonyl chlorides, or alkyl halides. For example, reaction with methanesulfonyl chloride in pyridine produces the sulfonamide derivative (Fig. 1B) .

| Reaction | Conditions | Yield |

|---|---|---|

| Methanesulfonylation | Pyridine, 0–5°C, 16 h | 91% |

| Benzoylation | Triethylamine, DCM, 1 h | 89% |

Oxidation of the Pyridine Moiety

The pyridine ring undergoes oxidation to form pyridine N-oxide using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This modification alters electronic properties, enhancing interactions with biological targets.

| Oxidizing Agent | Conditions | Yield |

|---|---|---|

| 30% H₂O₂ | Acetic acid, 50°C, 6 h | 75–80% |

| mCPBA | DCM, 0°C, 2 h | 85–90% |

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds or nitro groups in downstream derivatives. For example, reduction of a nitro-substituted analog yields the corresponding amine .

| Substrate | Conditions | Yield |

|---|---|---|

| Nitro derivative | H₂ (1 atm), Pd/C, EtOH | 88% |

Amide and Urea Formation

The deprotected amine participates in condensation reactions with carboxylic acids or isocyanates. For instance, coupling with activated esters forms amides, while reaction with phosgene derivatives generates ureas (Fig. 1C) .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Amide synthesis | EDC/HOBt, DMF, 24 h | 70–75% |

| Urea formation | Triphosgene, Et₃N, DCM | 65–70% |

Key Research Findings

-

Impact of Substituents : Electron-withdrawing groups on the pyridine ring (e.g., trifluoromethyl) enhance electrophilic substitution rates.

-

Steric Effects : Bulkier substituents on the piperidine ring reduce reaction yields due to hindered access to the aminomethyl group .

-

Catalytic Efficiency : Palladium-based catalysts improve selectivity in cross-coupling reactions involving brominated derivatives.

特性

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-9-6-17(13-18,7-10-20)11-14-5-4-8-19-12-14/h4-5,8,12H,6-7,9-11,13,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYDCQJTHBTWIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。